3-(1,3-Thiazol-5-yl)propan-1-ol
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Overview
Description
“3-(1,3-Thiazol-5-yl)propan-1-ol” is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The compound has a molecular formula of C6H9NOS .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C6H9NOS/c8-3-1-2-6-4-7-5-9-6/h4-5,8H,1-3H2
. This indicates the presence of a thiazole ring attached to a propanol group.
Scientific Research Applications
Solvent Effects on Molecular Aggregation
Research by Matwijczuk et al. (2016) explores the solvent effects on molecular aggregation, focusing on compounds structurally related to 3-(1,3-Thiazol-5-yl)propan-1-ol. The study indicates the association of fluorescence effects with aggregation processes in organic solutions, suggesting significant implications for understanding compound behaviors in different solvents and potential applications in the development of fluorescence-based materials and sensors (Matwijczuk et al., 2016).
Spectroscopic and Structural Analysis
Shanmugapriya et al. (2022) conducted a comprehensive investigation into the molecular structure, electronic properties, and vibrational spectra of a compound bearing resemblance to this compound. Their findings, supported by density functional theory (DFT) calculations, highlight the compound's potential in understanding molecular interactions and the design of molecules with specific electronic or structural features for pharmaceutical applications (Shanmugapriya et al., 2022).
Anticancer Properties
El Bourakadi et al. (2020) report on the synthesis and in vitro anticancer activity of thiabendazole-derived compounds, closely related to this compound. Their work demonstrates the potential of such compounds in inducing apoptotic cell death, suggesting a pathway for developing new chemotherapeutic agents (El Bourakadi et al., 2020).
Antimicrobial Evaluation
El-kady et al. (2016) synthesized 1,3-Thiazol derivatives and evaluated them as antimicrobial agents. Their research underscores the significance of this compound and its derivatives in the development of new antimicrobial compounds, highlighting their potential in combating resistant bacterial strains (El-kady et al., 2016).
Material Science Applications
Andrikaityte et al. (2012) discuss the synthesis of glass-forming monomers and polymers based on 1,3-bis(carbazol-9-yl)propan-2-ol, a compound structurally similar to this compound. Their findings open avenues for the use of such compounds in the development of novel materials with specific optical, photophysical, and thermal properties, relevant for electronic and photovoltaic applications (Andrikaityte et al., 2012).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole compounds, in general, can influence various biochemical pathways depending on their specific targets .
Result of Action
Thiazole compounds can have various effects on the physiological system, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of thiazole compounds .
Properties
IUPAC Name |
3-(1,3-thiazol-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-3-1-2-6-4-7-5-9-6/h4-5,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYHAAVCMWJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000527-93-4 |
Source
|
Record name | 3-(1,3-thiazol-5-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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